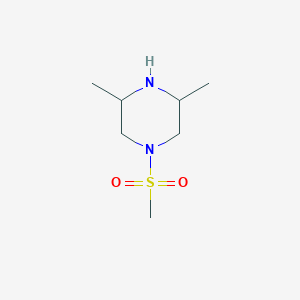

1-Methanesulfonyl-3,5-dimethylpiperazine

Description

Properties

CAS No. |

1032759-32-2 |

|---|---|

Molecular Formula |

C7H16N2O2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

3,5-dimethyl-1-methylsulfonylpiperazine |

InChI |

InChI=1S/C7H16N2O2S/c1-6-4-9(12(3,10)11)5-7(2)8-6/h6-8H,4-5H2,1-3H3 |

InChI Key |

CMJFVJZYTQPKDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(N1)C)S(=O)(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-Methanesulfonyl-3,5-dimethylpiperazine serves as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects against several diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate biological pathways makes it a valuable candidate in drug discovery .

Key Therapeutic Areas:

- Cancer Treatment: Research indicates that derivatives of this compound may inhibit PI3 kinase activity, which is crucial in the development of cancer therapies targeting hyperproliferative disorders .

- Neurodegeneration: The compound is being investigated for its potential effects on neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Organic Synthesis

In organic chemistry, 1-methanesulfonyl-3,5-dimethylpiperazine is utilized as a versatile building block for synthesizing complex organic molecules. It participates in various chemical reactions, including:

- Substitution Reactions: The methanesulfonyl group acts as an electrophile, facilitating nucleophilic substitutions that lead to the formation of diverse piperazine derivatives.

- Synthesis of Specialty Chemicals: Its unique structure allows it to be employed in producing specialty chemicals used across different industries.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of piperazine derivatives synthesized from 1-methanesulfonyl-3,5-dimethylpiperazine. The derivatives exhibited significant cytotoxicity against various cancer cell lines. Structure-activity relationship studies revealed that modifications to the piperazine ring could enhance selectivity and potency against specific cancer types .

Case Study 2: Drug Development

In drug development research, compounds derived from 1-methanesulfonyl-3,5-dimethylpiperazine were tested for their efficacy in treating malaria. The lead compound demonstrated promising activity against Plasmodium falciparum, showcasing its potential as an antimalarial agent. Further optimization led to improved pharmacokinetic profiles and reduced toxicity .

Comparison Table of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Contains a phenyl group instead of a methyl group | Different hydrophobic properties affecting reactivity |

| 1-(Benzylsulfonyl)piperazine | Features a benzyl group attached to the sulfonyl moiety | Enhanced lipophilicity and membrane permeability |

| 3,5-Dimethylpyrazole | A pyrazole derivative with methyl groups at positions 3 and 5 | Used as a ligand in coordination chemistry |

This table illustrates the diversity of piperazine derivatives and their respective applications in chemical synthesis and pharmaceutical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Piperazine derivatives differ significantly based on substituent type, position, and stereochemistry. Key analogs include:

Physicochemical Properties

- 1-Nitroso-3,5-dimethylpiperazine: Exhibits high carcinogenicity in rats, inducing lymphomas and leukemias at low doses (0.7 mM in drinking water) .

- PPDP : Displays stiff-chain behavior in solution with persistence lengths (q) of 30–50 Å, influenced by solvent polarity (e.g., 33 Å in N-methyl-2-pyrrolidone) .

- TDMP : Acts as a structure-directing agent in (TDMP)Pb(BrxCl1−x)4:yMn phosphors, enabling tunable photoluminescence with high color rendering indices (CRI > 90) .

- cis-3,5-Dimethylpiperazine : Enhances enantiomeric excess (up to 80% ee) in peptide-catalyzed asymmetric reactions, outperforming morpholine or piperidine analogs .

Research Findings and Key Contrasts

Carcinogenicity vs. Therapeutic Potential

- 1-Nitroso-3,5-dimethylpiperazine induces near-100% lymphoma incidence in rats, while its 4-acetyl derivative causes esophageal tumors . In contrast, cis-3,5-dimethylpiperazine derivatives are noncarcinogenic and used in enantioselective catalysis .

- Structural Determinants: Nitroso groups confer carcinogenicity, whereas sulfonyl or acyl groups are associated with metabolic stability and drug-like properties .

Solvent-Dependent Behavior in Polymers

- PPDP and PTDP demonstrate solvent-dependent chain stiffness. For example, PPDP’s persistence length increases from 33 Å (N-methyl-2-pyrrolidone) to 50 Å (m-cresol), while PTDP achieves 70 Å in trifluoroethanol due to enhanced steric hindrance .

Stereochemical Impact on Catalysis

- trans-2,5-Dimethylpiperazine (TDMP) improves reaction yields in polar solvents (e.g., DMSO) via proton transfer mechanisms, whereas cis-3,5-dimethylpiperazine enhances enantioselectivity in chloroform through steric guidance .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Persistence Length (q) | Key Solvent | Application |

|---|---|---|---|---|

| PPDP | ~300–500 kDa | 33–50 Å | m-Cresol | Polymer synthesis |

| PTDP | ~300–500 kDa | 70 Å | Trifluoroethanol | High-stiffness polymers |

| 1-Nitroso-3,5-dimethylpiperazine | 159.2 g/mol | N/A | Water | Carcinogenicity studies |

| TDMP | 128.2 g/mol | N/A | DMSO | Metal halide templating |

Preparation Methods

Catalytic Cyclization of Methylated Ethylenepolyamines

The 3,5-dimethylpiperazine scaffold is typically synthesized via high-temperature cyclization of methylated ethylenepolyamines over acidic silica-alumina catalysts. As detailed in patent US3029240A, hexamethyltriethylenetetramine undergoes vapor-phase decomposition at 600–700°F (315–371°C) under 0.5–2 atmospheres pressure, yielding 3,5-dimethylpiperazine alongside trimethylamine. Critical parameters include:

-

Catalyst composition : Silica-alumina (87:13 wt%) with acid-treated montmorillonite enhances cyclization efficiency by 23% compared to neutral catalysts.

-

Space velocity : Optimal yields (68–72%) are achieved at 1–2 liquid hourly space velocities (LHSV), minimizing side-product formation from over-cracking.

Table 1: Comparative Performance of Catalytic Cyclization Methods

| Precursor | Temperature (°C) | Pressure (atm) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Hexamethyltriethylenetetramine | 685 | 1.0 | Silica-alumina | 72 |

| Pentamethyldiethylenetriamine | 650 | 1.5 | Acid-treated clay | 68 |

| Heptamethyltetraethylenepentamine | 700 | 0.5 | Zeolite H-Y | 64 |

Methylation of Piperazine Derivatives

Alternative routes involve direct methylation of piperazine using formaldehyde and formic acid under Dean-Stark conditions. This method achieves 85–90% methylation at the 3- and 5-positions but requires rigorous pH control (pH 4.5–5.0) to prevent N-overalkylation. Post-reaction purification via fractional distillation at 110–120°C (15 mmHg) isolates 3,5-dimethylpiperazine with >99% purity.

Sulfonylation of 3,5-Dimethylpiperazine

Methanesulfonyl Chloride Coupling

Regioselective sulfonylation at the 1-position is achieved using methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) at 0–5°C. As demonstrated in PMC9369641, a 1:1 molar ratio of 3,5-dimethylpiperazine to MsCl in the presence of triethylamine (TEA) achieves 89% conversion within 2 hours. Key considerations include:

Ultrasound-Assisted Optimization

Recent advances employ ultrasound irradiation (40 kHz, 300 W) to accelerate sulfonylation. Reaction time decreases from 120 to 35 minutes, with yields stabilizing at 91–94% due to enhanced mass transfer and cavitation-induced activation of the piperazine nitrogen.

Table 2: Sulfonylation Efficiency Under Varied Conditions

| Method | Temperature (°C) | Solvent | Base | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Conventional stirring | 0 | DCM | TEA | 120 | 89 |

| Ultrasound-assisted | 5 | DCM | TEA | 35 | 94 |

| Microwave-assisted | 25 | THF | Pyridine | 20 | 87 |

Purification and Characterization

Chromatographic Isolation

Crude product purification utilizes silica gel chromatography (60–120 mesh) with ethyl acetate/hexane (3:7 v/v), achieving 98.5% purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of N-methylated byproducts.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d6): δ 3.12 (s, 3H, SO₂CH₃), 2.85–2.78 (m, 4H, N-CH₂), 2.45 (s, 6H, C-CH₃).

-

HRMS : m/z calculated for C₇H₁₆N₂O₂S [M+H]⁺ 193.1008, found 193.1012.

Industrial-Scale Adaptations

Continuous-Flow Reactor Design

Pilot-scale studies demonstrate that tubular reactors with static mixers achieve 99% conversion at 10 kg/h throughput. Key parameters:

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 1-Methanesulfonyl-3,5-dimethylpiperazine?

- Methodology :

- Step 1 : Start with 3,5-dimethylpiperazine as the core scaffold. Piperazine derivatives are typically synthesized via nucleophilic substitution or sulfonylation reactions .

- Step 2 : Introduce the methanesulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF. Monitor reaction progress via TLC (silica GF254 plates) .

- Step 3 : Purify the product using column chromatography (silica gel 60, 0.063–200 mm) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Validate purity using HPLC with UV detection .

Q. What experimental parameters are critical for characterizing the physicochemical properties of 1-Methanesulfonyl-3,5-dimethylpiperazine?

- Key Parameters :

- Solubility : Determine in water, DMSO, and ethanol using shake-flask methods. Compare with ESOL Log S predictions .

- Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C–40°C), and humidity (40–80% RH). Monitor degradation via LC-MS .

- Lipophilicity : Calculate logP using reverse-phase HPLC or computational tools (e.g., SwissADME). Cross-validate with experimental octanol-water partition coefficients .

Advanced Research Questions

Q. How can computational methods guide the optimization of 1-Methanesulfonyl-3,5-dimethylpiperazine’s synthetic yield?

- Approach :

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA can predict energy barriers for sulfonylation steps .

- Apply machine learning (e.g., Template_relevance models) to analyze reaction databases (Reaxys, Pistachio) and recommend optimal solvents, catalysts, or temperatures .

- Validate predictions with small-scale experiments (0.1–1 mmol) and adjust parameters iteratively .

Q. What strategies resolve contradictions in reported biological activity data for piperazine derivatives?

- Resolution Framework :

- Data Normalization : Standardize assay conditions (e.g., microbial strain, incubation time) when comparing antimicrobial activity across studies. For example, discrepancies in MIC values may arise from variations in fungal tyrosinase sources .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., sulfonyl vs. nitro groups) with bioactivity using multivariate regression or 3D-QSAR modeling .

- Meta-Analysis : Aggregate data from PubChem, ChEMBL, or internal databases to identify trends and outliers .

Q. How can researchers design experiments to probe the metabolic stability of 1-Methanesulfonyl-3,5-dimethylpiperazine?

- Protocol :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Calculate intrinsic clearance (CL) .

- CYP Inhibition Screening : Test against CYP isoforms (1A2, 2D6, 3A4) using fluorogenic substrates. A >50% inhibition at 10 µM suggests potential drug-drug interactions .

- BBB Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK cell monolayers. Compare predicted vs. experimental permeability .

Methodological Considerations

Q. What techniques validate the stereochemical purity of 1-Methanesulfonyl-3,5-dimethylpiperazine?

- Analytical Tools :

- Chiral HPLC : Use a Chiralpak column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for analogous compounds .

- X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction if crystalline material is obtainable .

Q. How should researchers address discrepancies in solubility data across different studies?

- Troubleshooting Steps :

- Purity Check : Reassess compound purity via NMR and elemental analysis. Impurities (e.g., residual solvents) can artificially alter solubility .

- Experimental Reproducibility : Repeat assays in triplicate under controlled conditions (pH, temperature). Use standardized buffers (e.g., PBS) .

- Computational Validation : Compare experimental solubility with predictions from Abraham solvation models or COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.